molecular formula C9H12N2O2 B170829 N-(3-aminophenyl)-2-methoxyacetamide CAS No. 187225-67-8

N-(3-aminophenyl)-2-methoxyacetamide

Cat. No.: B170829
CAS No.: 187225-67-8
M. Wt: 180.2 g/mol
InChI Key: QICBWWXNGYJZAX-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2-methoxyacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-2-methoxyacetamide typically involves the reaction of 3-aminophenylamine with 2-methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form N-(3-aminophenyl)-2-methoxyethylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: N-(3-aminophenyl)-2-methoxyethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-aminophenyl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyacetamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-aminophenyl)-2-methoxyacetamide
  • N-(4-aminophenyl)-2-methoxyacetamide
  • N-(3-aminophenyl)-2-ethoxyacetamide

Comparison: N-(3-aminophenyl)-2-methoxyacetamide is unique due to the position of the amino group on the phenyl ring and the presence of the methoxyacetamide moiety. This specific structure imparts distinct chemical and biological properties compared to its analogs. For example, the position of the amino group can influence the compound’s reactivity and interaction with biological targets. The methoxy group can affect the compound’s solubility and stability.

Properties

IUPAC Name

N-(3-aminophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-6-9(12)11-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICBWWXNGYJZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187225-67-8
Record name N-(3-aminophenyl)-2-methoxyacetamide
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